molecular formula C14H10N6OS B14230133 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide CAS No. 825617-10-5

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B14230133
CAS No.: 825617-10-5
M. Wt: 310.34 g/mol
InChI Key: STAXDSARVGMCNR-UHFFFAOYSA-N
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Description

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole moiety, which is then coupled with a pyrazole derivativeCommon reagents used in these reactions include various amines, aldehydes, and thiourea, under conditions such as refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting replication and transcription processes. It may also interact with enzymes, inhibiting their activity and leading to cell death. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide is unique due to its combination of three different heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

825617-10-5

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C14H10N6OS/c21-13(14-15-5-6-22-14)19-10-7-16-20-11(10)12-17-8-3-1-2-4-9(8)18-12/h1-7H,(H,16,20)(H,17,18)(H,19,21)

InChI Key

STAXDSARVGMCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=NC=CS4

Origin of Product

United States

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